molecular formula C16H13NO B5593918 1-(3-phenyl-1H-indol-2-yl)ethanone

1-(3-phenyl-1H-indol-2-yl)ethanone

Cat. No.: B5593918
M. Wt: 235.28 g/mol
InChI Key: RGULCBCGRUAKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-phenyl-1H-indol-2-yl)ethanone is an organic compound with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol . It is characterized by an indole ring system, a privileged scaffold in medicinal chemistry, which is fused to a phenyl ring at the 3-position and an ethanone group at the 2-position . Indole derivatives are recognized as promising scaffolds for the discovery and development of new therapeutic agents due to their diverse pharmacological activities . They resemble various protein structures and have been explored extensively in drug discovery, yielding compounds with broad therapeutic potential . While specific biological data for this compound is limited in the public domain, its structure aligns with those of other indole-based molecules that have been investigated as potential anti-tubercular agents, with some candidates currently in clinical trials . This compound serves as a valuable building block for researchers in synthetic and medicinal chemistry, enabling the design and synthesis of novel molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-phenyl-1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-11(18)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGULCBCGRUAKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenyl-1H-indol-2-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3-phenyl-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-phenyl-1H-indol-2-yl)ethanone with key analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Substituents (Indole Positions) Key Properties/Biological Activities References
This compound C₁₆H₁₃NO 3-Phenyl, 2-ethanone Potential intermediate for CNS-active agents; enhanced π-π stacking due to phenyl group
1-(1H-Indol-3-yl)ethanone C₁₀H₉NO 3-Ethanone (no phenyl) Baseline structure; used in fluorescence studies and as a synthetic precursor
JWH-250 (2-(2-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone) C₂₂H₂₅NO₂ 3-Ethanone, 1-pentyl, 2-methoxyphenyl Synthetic cannabinoid receptor agonist; illicit use due to psychoactivity
1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone C₁₆H₂₀N₂O 2-Methyl, 3-piperidinyl-ethanone Hypothesized CNS modulation via piperidine moiety; no explicit activity reported
2-(2,3-Dihydroxy-3H-indol-3-yl)-1-(4-methylphenyl)ethanone C₁₇H₁₅NO₃ 4-Methylphenyl, dihydroxyindole Antioxidant potential via hydroxyl groups; structural complexity reduces solubility
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone C₁₆H₁₃NO₃S 3-Ethanone, 2-phenylsulfonyl High toxicity (oral LD₅₀ > 300 mg/kg); irritant properties

Key Observations:

Substituent Effects on Bioactivity: The phenyl group at the indole 3-position in the target compound may enhance hydrophobic interactions or π-π stacking in protein binding compared to simpler analogs like 1-(1H-indol-3-yl)ethanone . Electron-donating groups (e.g., methoxy in JWH-250) increase receptor affinity in cannabinoid analogs, whereas hydroxyl groups (e.g., in dihydroxyindole derivatives) improve antioxidant activity .

Polar substituents (e.g., sulfonyl in ) increase reactivity and toxicity but reduce membrane permeability .

Synthetic Utility: Compounds like methyl-2-[2-(3-phenyl-1H-indol-2-yl)amino]ethanone () are synthesized via nucleophilic substitution or Friedel-Crafts acylation, indicating feasible routes for the target compound .

Q & A

Q. What are the optimal synthetic routes for 1-(3-phenyl-1H-indol-2-yl)ethanone, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example:

  • Friedel-Crafts Acylation: React 3-phenylindole with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Challenges include regioselectivity; optimize by varying temperature (0–25°C) and stoichiometry .
  • Palladium-Catalyzed Coupling: Use Suzuki-Miyaura coupling to introduce the acetyl group. Employ Pd(PPh₃)₄ as a catalyst with K₂CO₃ in DMF/H₂O (3:1) at 80°C. Purify via column chromatography (silica gel, gradient elution). Yield improvements (from ~45% to 65%) are achievable by degassing solvents and using microwave-assisted synthesis .

Q. How can low solubility of this compound in aqueous media be addressed for biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) or ethanol (≤5% v/v) to pre-dissolve the compound. Validate solvent compatibility with cell viability assays (e.g., MTT) .
  • Nanoformulation: Prepare liposomal or PEGylated nanoparticles (size: 100–200 nm) via solvent evaporation. Characterize encapsulation efficiency using HPLC .
  • pH Adjustment: Test solubility in buffered solutions (pH 6.5–7.4). For ionizable groups, consider salt formation (e.g., hydrochloride) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved N95 respirator if airborne particles are generated .
  • Ventilation: Work in a fume hood with >0.5 m/s face velocity. Avoid skin contact; wash immediately with soap and water if exposed.
  • Waste Disposal: Collect organic waste in sealed containers labeled "halogenated organics." Neutralize acidic/byproduct residues before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion (e.g., sitting-drop method) with 2:1 ratio of compound solution (5 mg/mL in acetone) to precipitant (PEG 4000 in Tris-HCl buffer). Optimize at 4°C for 7–14 days .
  • Data Collection & Refinement: Collect data on a synchrotron source (λ = 0.9 Å). Process with SHELX programs:
    • SHELXD for phase solution (direct methods).
    • SHELXL for refinement (anisotropic displacement parameters, R-factor < 0.05). Validate with CCDC Mercury .

Q. What computational strategies predict the biological activity of this compound analogs?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies (B3LYP/6-31G* basis set) to assess electron-donating/withdrawing effects. Correlate with experimental IC₅₀ values in enzyme inhibition assays .
  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Set grid boxes to cover active sites (20 ų). Validate poses with MD simulations (GROMACS, 100 ns) .

Q. How to design structure-activity relationship (SAR) studies for indole-based ethanone derivatives?

Methodological Answer:

  • Regioselective Modifications: Introduce substituents at indole C-5 (electron-donating groups) or phenyl ring (halogens) via electrophilic substitution. Compare IC₅₀ against unmodified analogs .
  • Bioisosteric Replacement: Replace acetyl with trifluoroacetyl or benzoyl groups. Assess pharmacokinetics (LogP, PSA) using ChemAxon software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.